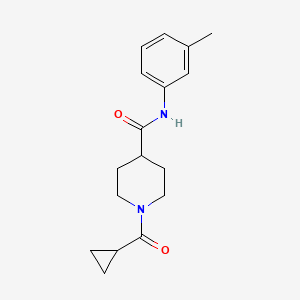
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
Mécanisme D'action
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide administration can lead to a number of biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased excitability of neurons, and potential therapeutic effects for conditions such as epilepsy, addiction, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide for lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise manipulation of GABA levels in the brain and the study of its effects on neuronal activity and behavior. However, one limitation is the potential for off-target effects or toxicity at higher doses, which must be carefully monitored in experimental settings.
Orientations Futures
For research on 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide include further investigation into its potential therapeutic applications, particularly in the treatment of epilepsy, addiction, anxiety, and depression. Additional studies may also focus on optimizing dosing and delivery methods, as well as investigating potential side effects or toxicities. Finally, research may explore the potential for 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide as a tool for studying the role of GABA in the brain and its effects on behavior and cognition.
Méthodes De Synthèse
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The initial step involves the reaction of 3-methylphenylpiperidine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine, to form the cyclopropanecarbonyl derivative. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst, such as trifluoroacetic acid, to form the final product, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been the subject of numerous scientific studies, particularly in the field of neuroscience. Its potential therapeutic applications include the treatment of epilepsy, addiction, anxiety, and depression. In preclinical studies, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been shown to reduce seizure activity and increase the efficacy of antiepileptic drugs. It has also been shown to reduce drug-seeking behavior in animal models of addiction and decrease anxiety-like behaviors in rodents.
Propriétés
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-2-4-15(11-12)18-16(20)13-7-9-19(10-8-13)17(21)14-5-6-14/h2-4,11,13-14H,5-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZISZHFZCVXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

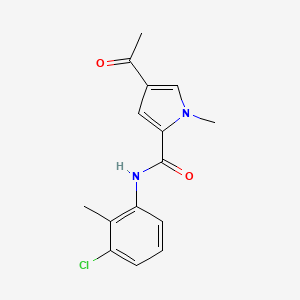

![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)

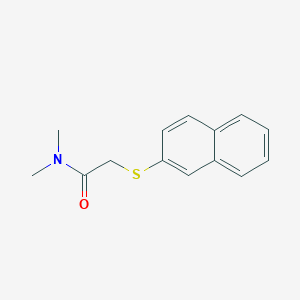
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
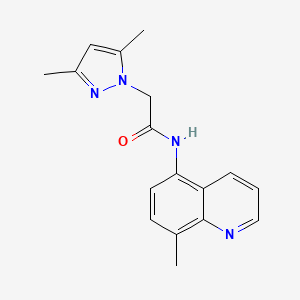
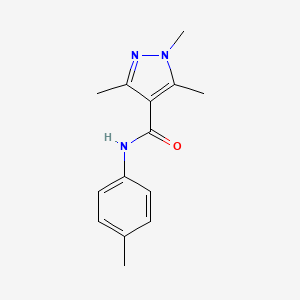
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)


![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)
